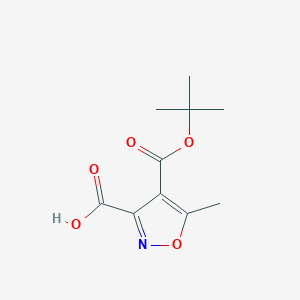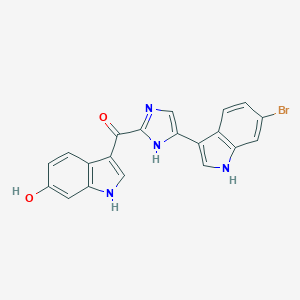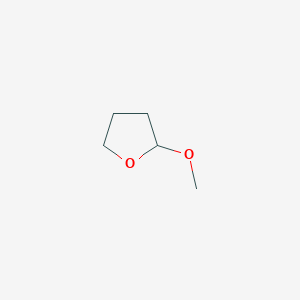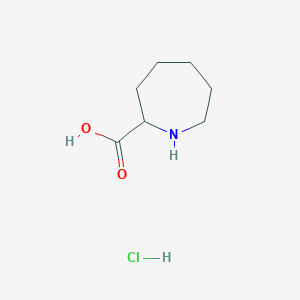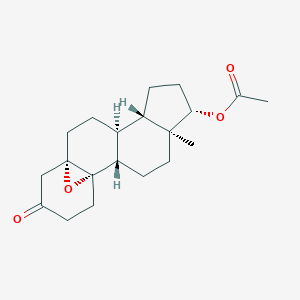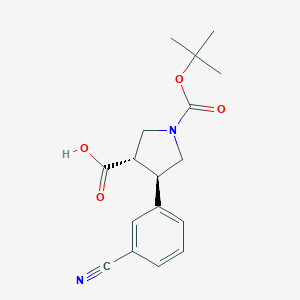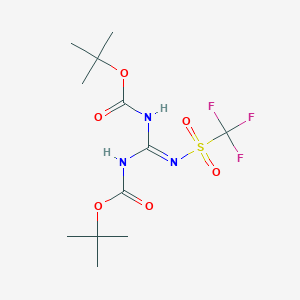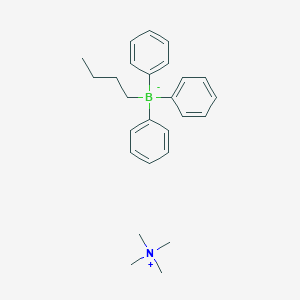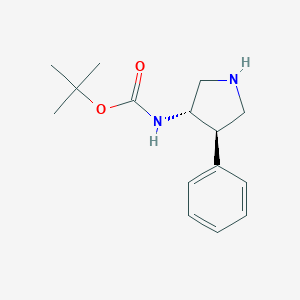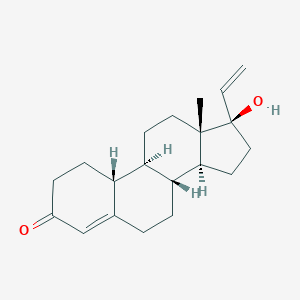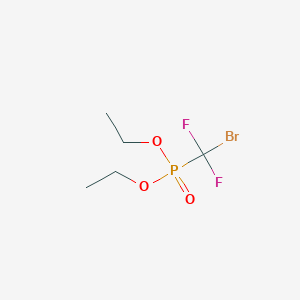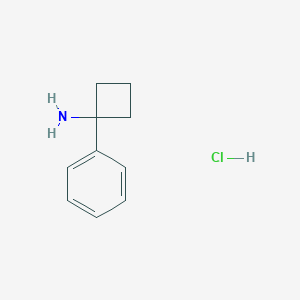
1-Phenylcyclobutanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Phenylcyclobutanamine hydrochloride and related compounds involves multiple steps, including the addition of phenylacetylene to difluoro-dichloroethylene, hydrogenation, and hydrolysis processes. For example, the addition of phenylacetylene to 1,1-difluoro-2,2-dichloroethylene yields 1,1-difluoro-2,2-dichloro-3-phenylcyclobutene. Hydrogenation of this product can produce 1,1-difluoro-3-phenylcyclobutane, and further hydrolysis leads to the formation of phenylcyclobutane derivatives (Roberts, Kline, & Simmons, 1953).
Molecular Structure Analysis
The molecular structure of 1-Phenylcyclobutanamine hydrochloride and its derivatives can be quite complex and varies depending on the specific substitutions and reactions involved in their synthesis. Cyclobutane rings are known for their strain and unique reactivity due to the ring tension. Derivatives like 1-phenylcyclobutylamine are studied for their potential to act as monoamine oxidase inactivators, showcasing the importance of their structural analysis in understanding their biological activity (Silverman & Zieske, 1986).
Chemical Reactions and Properties
Phenylcyclobutylamines undergo a variety of chemical reactions due to the reactive nature of the cyclobutane ring and the presence of the phenyl group. For instance, 1-Phenylcyclobutylamine can act as both a substrate and an irreversible inactivator of monoamine oxidase, showcasing its chemical reactivity and potential for interaction with biological molecules. The reactions often involve radical intermediates and can lead to the formation of various metabolites (Silverman & Zieske, 1986).
Physical Properties Analysis
The physical properties of 1-Phenylcyclobutanamine hydrochloride and its derivatives can vary widely. These properties are influenced by the molecular structure, such as the presence of the phenyl group and the cyclobutane ring. Cyclobutane derivatives like 1-Phenylcyclobutanamine hydrochloride typically exhibit high strain energy, affecting their boiling points, melting points, and solubility in various solvents.
Chemical Properties Analysis
The chemical properties of 1-Phenylcyclobutanamine hydrochloride are characterized by its reactivity, which is significantly influenced by the strained cyclobutane ring and the phenyl group. This compound and its derivatives participate in a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. Their reactivity can be harnessed in synthetic chemistry for the construction of complex molecules and in medicinal chemistry for the development of pharmacologically active compounds.
Aplicaciones Científicas De Investigación
Scientific Research Applications of Structurally Related Compounds
Chemical Synthesis and Medicinal Chemistry : The synthesis and structural characterization of compounds related to 1-Phenylcyclobutanamine hydrochloride, such as protected α-aminocyclobutanone, demonstrate their potential utility as modular synthons in medicinal chemistry. These compounds provide convenient access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases, which are crucial for developing new therapeutics (Mohammad et al., 2020).
Corrosion Inhibition : Research on heterocyclic compounds structurally related to 1-Phenylcyclobutanamine hydrochloride has highlighted their effectiveness as corrosion inhibitors. For example, studies on dithiazolidines have shown high inhibition efficiency in protecting mild steel in hydrochloric acid solutions, emphasizing the potential of cyclobutane-based compounds in industrial applications (Quraishi & Sardar, 2002).
Antibacterial Research : The synthesis and evaluation of new heterocyclic compounds, including sulfonamido moieties, have shown significant antibacterial activities. These studies suggest the applicability of cyclobutane and related compounds in developing novel antibacterial agents, highlighting their importance in addressing antibiotic resistance challenges (Azab et al., 2013).
Organic Chemistry and Ligand Design : Research on cyclobutane-substituted Schiff base ligands and their metal complexes showcases the role of cyclobutane-based compounds in creating complex molecular architectures. These compounds are important for studying metal-ligand interactions and have potential applications in catalysis and material science (Cukurovalı et al., 2000).
Antimicrobial and Antifungal Activities : Studies on polycyclic compounds, including chromene moieties, demonstrate their promising antimicrobial and antifungal activities. These findings indicate the potential of cyclobutane and related compounds in pharmaceutical research, especially in developing treatments for microbial infections (Abdelaziz et al., 2019).
Propiedades
IUPAC Name |
1-phenylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10(7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYFMNCNFMBGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclobutanamine hydrochloride | |
CAS RN |
120218-45-3 |
Source


|
| Record name | 1-phenylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

